The synthesis of ODM-204 involves several key steps that focus on creating a compound capable of dual action against androgen signaling pathways. The technical details include:
The exact synthetic pathway has not been disclosed in detail but involves modifications typical to steroid chemistry and structure-activity relationship studies .
The molecular structure of ODM-204 is characterized by its nonsteroidal framework, which distinguishes it from traditional steroid-based therapies. Key structural features include:
Data from studies indicate that ODM-204 has a unique binding profile that enhances its effectiveness against castration-resistant prostate cancer cells .
ODM-204 undergoes several chemical reactions during its mechanism of action:
These reactions are quantitatively assessed using liquid chromatography-mass spectrometry techniques, which measure changes in steroid hormone levels following treatment with ODM-204 .
The mechanism of action of ODM-204 involves two primary pathways:
Studies have shown that ODM-204 significantly inhibits tumor growth in xenograft models, indicating its potential efficacy in clinical settings .
The physical and chemical properties of ODM-204 are essential for understanding its behavior in biological systems:
Analyses typically involve a range of techniques including spectroscopic methods to characterize these properties .
ODM-204 is primarily being investigated for its application in treating castration-resistant prostate cancer. Its ability to inhibit androgen receptor signaling while simultaneously reducing androgen production makes it a promising candidate for patients who have developed resistance to existing therapies. Ongoing clinical trials aim to establish its safety profile and efficacy compared to traditional treatments like abiraterone acetate .
The progression to CRPC involves complex adaptations within the androgen-AR signaling axis that enable tumor cell survival and proliferation despite castrate systemic androgen levels. Key pathophysiological mechanisms include:
These adaptations collectively sustain AR transcriptional activity, driving the expression of proliferative and anti-apoptotic genes that fuel CRPC progression. The persistent AR signaling creates a compelling rationale for therapeutic strategies that simultaneously target androgen production and receptor activation [3] [7].
CYP17A1, a cytochrome P450 enzyme with dual catalytic activities (17α-hydroxylase and 17,20-lyase), occupies a pivotal position in androgen biosynthesis:
ODM-204 demonstrates high potency against CYP17A1, with an in vitro IC₅₀ value of 22 nM against the critical 17,20-lyase activity in human testicular microsomes and adrenal cortex cell lines. This potency translates to marked suppression of serum testosterone and DHEA in preclinical models [3] [6]. The compound effectively inhibits both enzymatic activities of CYP17A1, blocking the entire pathway toward androgen synthesis.
Table 1: Molecular Targets of ODM-204
Target | Mechanism of Action | In Vitro Potency (IC₅₀/Kᵢ) | Biological Consequence |
---|---|---|---|
CYP17A1 (17,20-lyase) | Competitive inhibition of catalytic site | 22 nM [3] [6] | Suppression of DHEA and downstream androgen synthesis |
CYP17A1 (17α-hydroxylase) | Competitive inhibition | 80 nM [6] | Reduction in 17α-hydroxylated precursors |
Androgen Receptor (AR) | Antagonism of ligand binding | Kᵢ = 47 nM [3] | Blockade of AR nuclear translocation and transcriptional activity |
The limitations of sequential monotherapies targeting either androgen synthesis or AR signaling have driven the development of dual-action agents like ODM-204. The scientific and clinical rationale includes:
Table 2: Preclinical Efficacy of ODM-204 in CRPC Models
Model System | Experimental Design | Key Findings | Reference |
---|---|---|---|
VCaP xenograft (mice) | ODM-204 (50 mg/kg) vs. enzalutamide, abiraterone, or combination for 28 days | Significant tumor growth inhibition superior to single agents or combination (p<0.01) | [3] |
Male cynomolgus monkeys | Single oral dose (10-30 mg/kg) | Dose-dependent suppression of adrenal and testicular steroid production within hours | [2] |
hCG-stimulated male rats | ODM-204 co-administered with leuprolide acetate | Potentiated suppression of circulating testosterone and reduction in androgen-sensitive organ weights | [2] |
LNCaP/VCaP cells (in vitro) | Proliferation assays | Inhibition of androgen-dependent cell proliferation at nanomolar concentrations | [2] [5] |
AR nuclear translocation assay | Cells expressing GFP-tagged AR | Blockade of androgen-induced AR nuclear translocation | [7] |
The molecular structure of ODM-204 (chemical name: (S)-N-(1-(3-(3-cyano-4-(trifluoromethyl)phenyl)isobutyryl)pyrrolidin-3-yl)-N-methylacetamide; CAS: 1642818-64-1) enables its dual functionality. As a nonsteroidal compound, it avoids the mineralocorticoid excess adverse effects associated with steroidal CYP17A1 inhibitors and exhibits favorable selectivity over related cytochrome P450 enzymes [6] [2]. ODM-204 binds competitively to the AR ligand-binding domain with high affinity (Kᵢ = 47 nM) and demonstrates functional antagonism against clinically relevant AR mutants (T877A, W741L, F876L) known to confer resistance to earlier-generation antiandrogens [3] [7].
Table 3: Chemical Properties of ODM-204
Property | Specification |
---|---|
Chemical Name | (S)-N-(1-(3-(3-cyano-4-(trifluoromethyl)phenyl)isobutyryl)pyrrolidin-3-yl)-N-methylacetamide |
CAS Number | 1642818-64-1 [6] |
Molecular Formula | C₂₀H₂₁F₃N₄O [6] |
Molecular Weight | 374.40 g/mol [6] |
Mechanism | Nonsteroidal dual inhibitor of CYP17A1 and AR |
Drug Class | Small molecule |
Development Status | Discontinued after Phase 1/2 trials [4] |
Phase I clinical data (NCT02344017) provided preliminary evidence of ODM-204's biological activity in humans with metastatic CRPC. Treatment resulted in significant decreases in serum testosterone levels, confirming effective androgen deprivation. Notably, 13% of patients achieved a >50% reduction in prostate-specific antigen (PSA) levels at 12 weeks, with some patients maintaining disease control for over a year [1]. However, nonlinear pharmacokinetics (lower AUC after repeated dosing at ≥200 mg) ultimately prevented further clinical development [1] [4]. Despite this setback, ODM-204 established proof-of-concept for dual CYP17A1/AR inhibition as a viable therapeutic strategy in CRPC, potentially informing future drug development efforts targeting this critical signaling axis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7